1-(m-Tolyl)cyclopropanamine
CAS No.: 503417-30-9
Cat. No.: VC2285451
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503417-30-9 |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 1-(3-methylphenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3 |
| Standard InChI Key | QAPBZJDWGYFMAS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2(CC2)N |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CC2)N |
Introduction
Chemical Identity and Structural Characteristics
1-(m-Tolyl)cyclopropanamine, also known as 1-(3-methylphenyl)cyclopropan-1-amine, is an organic compound characterized by a cyclopropane ring connected to both an amine functional group and a meta-methylphenyl (m-tolyl) substituent . This structural arrangement creates a molecule with distinctive chemical behavior and potential biological interactions.
The compound's structural features include:
-
A strained three-membered cyclopropane ring
-
A primary amine group (-NH2) attached directly to the cyclopropane
-
A meta-methylphenyl (m-tolyl) group connecting to the same carbon as the amine
-
A methyl substituent at the meta position of the phenyl ring
The unique configuration of the cyclopropane ring introduces significant ring strain, which contributes to the compound's reactivity. Additionally, the meta position of the methyl group on the phenyl ring affects the electronic distribution throughout the molecule, distinguishing it from its structural isomers .
Physical and Chemical Properties
Basic Properties
1-(m-Tolyl)cyclopropanamine exhibits the following fundamental physical and chemical properties:
Structural Identifiers
The compound can be represented through various notations that precisely define its chemical structure, as shown in the table above. These identifiers are crucial for database searches and unambiguous scientific communication about the compound .
Chemical Behavior
As an amine, 1-(m-Tolyl)cyclopropanamine exhibits basicity, allowing it to participate in various chemical reactions, including:
-
Nucleophilic substitutions
-
Hydrogen bonding interactions
-
Salt formation with acids
-
Coordination with metals
The presence of the methyl group on the phenyl ring enhances the compound's lipophilicity, potentially affecting its solubility and permeability in biological systems . This property is particularly important for considering its potential pharmaceutical applications.
Synthesis Methods
Several synthetic routes can be employed to produce 1-(m-Tolyl)cyclopropanamine, each with specific advantages depending on the desired scale, purity, and stereochemical requirements.
Kauffman Reaction Approach
One prominent method for synthesizing 1-(m-Tolyl)cyclopropanamine involves the Kauffman reaction, which includes:
-
Reaction between cyclopropylamine and 3-methylphenylboronic acid
-
Controlled conditions to ensure proper formation of the carbon-nitrogen bond
-
Purification steps to obtain the desired product
Diazo Compound Method
Another synthetic approach utilizes diazo compounds generated in situ:
-
Formation of diazo intermediates under controlled conditions
-
Reaction with cyclopropyl derivatives
-
Subsequent transformations to yield the final 1-(m-Tolyl)cyclopropanamine product
Chemical Reactivity
The reactivity of 1-(m-Tolyl)cyclopropanamine is significantly influenced by both its amine functionality and the strained cyclopropane ring structure.
Amine-Based Reactions
As a primary amine, this compound can undergo numerous transformations:
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Imine formation with carbonyl compounds
-
Salt formation with acids
Cyclopropane Ring Reactions
The strained cyclopropane ring contributes unique reactivity patterns:
-
Ring-opening reactions under various conditions
-
Potential for stereochemically controlled transformations
-
Reactions with electrophiles at the ring carbons
-
Oxidative cleavage possibilities
Aromatic Ring Modifications
The meta-methylphenyl portion allows for:
-
Electrophilic aromatic substitution reactions
-
Oxidation of the methyl group
-
Lithiation and subsequent functionalization
Comparison with Similar Compounds
Understanding the relationship between 1-(m-Tolyl)cyclopropanamine and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Comparison with Para-Substituted Analog
| Property | 1-(m-Tolyl)cyclopropanamine | 1-(p-Tolyl)cyclopropanamine |
|---|---|---|
| Structure | Methyl group at meta position | Methyl group at para position |
| CAS Number | 503417-30-9 | 503417-31-0 |
| Electronic Effects | Different electron distribution | Different resonance patterns |
| Potential Applications | Distinct receptor binding profile | May have different biological targets |
| Synthesis Methods | Similar approaches with meta-substituted precursors | Similar approaches with para-substituted precursors |
The position of the methyl group significantly affects the electronic properties and three-dimensional structure of these compounds, potentially leading to different biological activities and chemical behaviors .
Comparison with Non-Methylated Analog
Cyclopropanamine without the tolyl group would have significantly different properties:
-
Lower molecular weight
-
Different solubility profile
-
Less lipophilic character
-
Altered biological activity
-
Different synthetic challenges
Comparison with Other Cyclopropane Derivatives
The 2-(3,4-difluorophenyl)cyclopropanamine derivatives mentioned in the search results represent another class of cyclopropane-containing amines with different substitution patterns . These compounds would exhibit distinct chemical and biological properties compared to 1-(m-Tolyl)cyclopropanamine due to:
-
The presence of fluorine atoms instead of a methyl group
-
Different substitution pattern on the cyclopropane ring
-
Altered electronic properties due to the highly electronegative fluorine atoms
| Product Reference | Purity | Approximate Price Range | Estimated Delivery |
|---|---|---|---|
| IN-DA00DCTW | 95% | Price upon inquiry | April 22, 2025 |
| 54-OR953037 | 95% | €151.00 - €2,460.00 | April 23, 2025 |
| 10-F229239 | 95.0% | €79.00 - €1,237.00 | April 25, 2025 |
| 3D-DVA41730 | Min. 95% | Discontinued | Not applicable |
This information suggests that the compound is readily accessible for research purposes at various price points, depending on quantity and supplier .
Medicinal Chemistry
-
Building block for drug synthesis
-
Development of receptor-specific ligands
Organic Synthesis
-
Intermediate in complex molecule synthesis
-
Reagent for specific transformations
-
Template for stereochemically controlled reactions
Research Tools
-
Probe for studying biological systems
-
Reference standard for analytical methods
Research Findings and Future Directions
Current Research Status
Research on 1-(m-Tolyl)cyclopropanamine appears to be in relatively early stages, with investigations focused on:
-
Understanding its basic chemical properties
-
Exploring potential biological activities
-
Developing efficient synthetic routes
Knowledge Gaps
Several areas require further investigation:
-
Detailed pharmacological profiling
-
Specific receptor binding studies
-
Metabolic fate and stability
-
Toxicological evaluations
-
Potential synergistic effects with other compounds
Future Research Directions
Promising avenues for future research include:
-
Development of more efficient synthetic methods
-
Exploration of derivatives with enhanced properties
-
Investigation of specific biological targets
-
Potential therapeutic applications
-
Structure-activity relationship studies to optimize desired properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume